1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one
Overview
Description
1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one is a chemical compound that features a thiazole ring fused to a thiophene ring, with an ethanone group attached to the thiophene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methyl-1,3-thiazole and 3-bromothiophene.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the thiophene-thiazole linkage.
Functionalization: The ethanone group is introduced through a subsequent Friedel-Crafts acylation reaction.
Industrial Production Methods:
Scale-Up: The reaction conditions are optimized for industrial scale, including the use of continuous flow reactors to enhance efficiency and yield.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or halides are used in substitution reactions.
Major Products Formed:
Oxidation: this compound carboxylic acid.
Reduction: 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethanol.
Substitution: Various substituted thiazoles and thiophenes.
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound. For example, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It’s also naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
The results of the action of thiazole derivatives can vary widely depending on the specific compound and its mode of action. For example, some thiazole derivatives have shown antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Scientific Research Applications
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Material Science: Its unique structure makes it a candidate for use in organic electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
2-Methyl-1,3-thiazole: Similar core structure but lacks the thiophene ring.
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Contains a benzoic acid group instead of the ethanone group.
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: Features an amine group instead of the ketone.
These compounds share the thiazole ring but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-6(12)8-3-10(14-4-8)9-5-13-7(2)11-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXISPBCPNJBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CS2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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